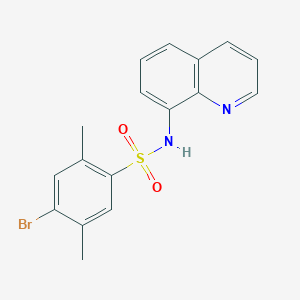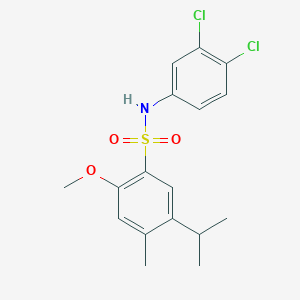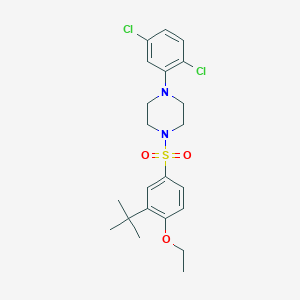![molecular formula C13H16N4O2 B7440309 4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide exhibits various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the proliferation and migration of cancer cells and induces apoptosis in cancer cells. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for the development of multi-targeted drugs. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide. One of the directions is to investigate its potential use in the treatment of other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of novel analogs of this compound with improved solubility and efficacy is another area of future research.
Conclusion:
In conclusion, 4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide is a chemical compound that has potential applications in various fields of scientific research. Its ability to exhibit multiple biological activities makes it a potential candidate for the development of multi-targeted drugs. However, further research is needed to explore its potential use in the treatment of other diseases and to develop novel analogs with improved solubility and efficacy.
Méthodes De Synthèse
The synthesis of 4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then heated at reflux temperature for several hours to obtain the desired product.
Applications De Recherche Scientifique
4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. It is also being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-5-9(2)15-10(6-8)11(18)16-13(3,4)12-14-7-19-17-12/h5-7H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIZBFYDQAIIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)NC(C)(C)C2=NOC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)

